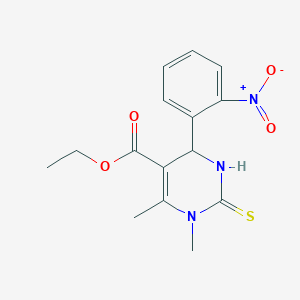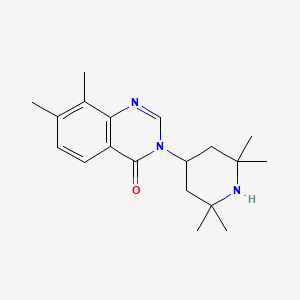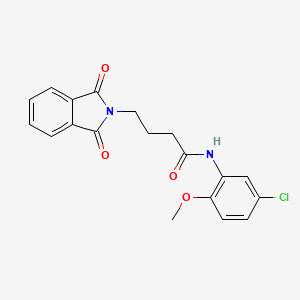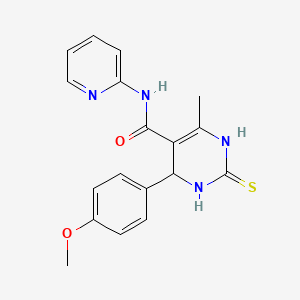![molecular formula C25H31N3O4 B4050359 9-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one](/img/structure/B4050359.png)
9-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and structural features . It includes a beta-carboline backbone, which is a common structure in many natural products and pharmaceuticals. The molecule also contains a 3,4-dimethoxyphenyl group, which is a common motif in many bioactive compounds .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and require a variety of chemical reactions . One possible route could involve the coupling of a beta-carboline derivative with a 3,4-dimethoxyphenyl ethylamine derivative . This could potentially be achieved through a series of reactions including amide bond formation, reduction, and methylation .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups . The beta-carboline backbone is a tricyclic structure, and the 3,4-dimethoxyphenyl group is a substituted aromatic ring . The molecule also contains several stereocenters, which could potentially exist in multiple stereoisomeric forms .
Chemical Reactions Analysis
This compound, due to its complex structure, could potentially undergo a variety of chemical reactions . The beta-carboline backbone is known to participate in a variety of reactions, including reductions and oxidations . The 3,4-dimethoxyphenyl group could potentially undergo reactions at the aromatic ring or at the methoxy groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its complex structure . For example, the presence of multiple aromatic rings and polar functional groups could impact its solubility, stability, and reactivity . The compound’s properties could also be influenced by its stereochemistry .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
The scientific interest in compounds related to 9-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one spans various aspects, including their synthesis and pharmacological properties. For instance, studies on tetrahydro-beta-carboline derivatives have shown their potential in central nervous system effects, sedation, and analgesic action among other pharmacological properties (Misztal, S., Wiertek, J., & Michaluk, J., 1977).
Antimicrobial Activity
Research has also extended into antimicrobial applications, where derivatives of this compound class have been synthesized and evaluated for their antibacterial activity. For example, studies on pyridonecarboxylic acids have explored their synthesis and antibacterial efficacy, contributing to the understanding of structure-activity relationships within this chemical framework (Egawa, H., et al., 1984).
Disease-Modifying Antirheumatic Drugs (DMARDs)
Another significant area of research involves the development of disease-modifying antirheumatic drugs (DMARDs). Compounds related to this compound have been synthesized and their metabolites studied for anti-inflammatory effects, highlighting their potential in treating conditions like rheumatoid arthritis (Baba, A., et al., 1998).
Antioxidant and Radical Scavengers
Fruits and fruit juices containing tetrahydro-beta-carboline alkaloids, similar in structure to the compound of interest, have been identified as antioxidants and free radical scavengers. These findings suggest that such compounds could contribute to the antioxidant properties of certain foods and potentially offer health benefits when accumulated in the body (Herraiz, T., & Galisteo, J., 2003).
Direcciones Futuras
Future research on this compound could focus on further elucidating its biological activity and mechanism of action . Additionally, studies could explore its potential applications in medicine or other fields . Further work could also be done to optimize its synthesis and improve its physical and chemical properties .
Propiedades
IUPAC Name |
9-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropyl]-2-methyl-3,4-dihydropyrido[3,4-b]indol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c1-27-13-11-20-19-6-4-5-7-21(19)28(24(20)25(27)30)16-18(29)15-26-12-10-17-8-9-22(31-2)23(14-17)32-3/h4-9,14,18,26,29H,10-13,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZKSXWFPQNTEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)N(C3=CC=CC=C23)CC(CNCCC4=CC(=C(C=C4)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4050313.png)
![N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4050315.png)

![4-[(benzylthio)acetyl]-2,6-dimethylmorpholine](/img/structure/B4050323.png)
![N-[4-(butylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B4050335.png)


![7-butan-2-yl-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B4050352.png)
![4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid](/img/structure/B4050354.png)
![1-[(2-ethoxyphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4050361.png)
![N-[2-(butan-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4050364.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-butenamide](/img/structure/B4050376.png)

